molecular formula C30H32N2O7S B11982367 methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11982367
M. Wt: 564.7 g/mol
InChI Key: CDIQJJXFIHSFKD-PCLIKHOPSA-N
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Description

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family

Preparation Methods

The synthesis of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This method is advantageous due to its green chemistry approach, utilizing water as a solvent and avoiding the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of methoxy and acetyloxy groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the structure can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens or nitrating agents.

    Condensation: The thiazole and pyrimidine rings can participate in condensation reactions, forming more complex structures.

Scientific Research Applications

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidines, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C30H32N2O7S

Molecular Weight

564.7 g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-3-oxo-2-[(4-pentoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H32N2O7S/c1-6-7-8-15-38-22-12-9-20(10-13-22)16-25-28(34)32-27(26(29(35)37-5)18(2)31-30(32)40-25)21-11-14-23(39-19(3)33)24(17-21)36-4/h9-14,16-17,27H,6-8,15H2,1-5H3/b25-16+

InChI Key

CDIQJJXFIHSFKD-PCLIKHOPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC(=C(C=C4)OC(=O)C)OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC(=C(C=C4)OC(=O)C)OC

Origin of Product

United States

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